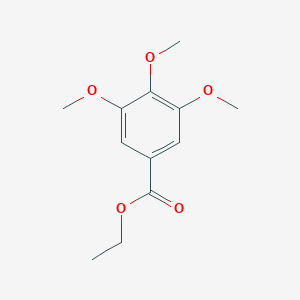

Ethyl-3,4,5-Trimethoxybenzoat

Übersicht

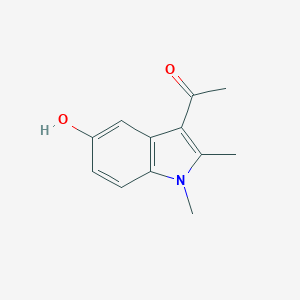

Beschreibung

Ethyltrimethoxybenzoat: ist eine organische Verbindung, die zur Esterklasse gehört. Sie wird aus Benzoesäure gewonnen und ist durch das Vorhandensein von drei Methoxygruppen, die an den Benzolring gebunden sind, und einer Ethylester-Funktionsgruppe gekennzeichnet. Diese Verbindung wird häufig in der organischen Synthese verwendet und findet in verschiedenen Bereichen vielfältige Anwendung.

Wissenschaftliche Forschungsanwendungen

Ethyltrimethoxybenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und antimikrobielle Wirkungen.

Industrie: Wird zur Herstellung von Duftstoffen, Aromen und anderen Feinchemikalien verwendet

Wirkmechanismus

Der Wirkmechanismus von Ethyltrimethoxybenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Estergruppe kann hydrolysiert werden, um Trimethoxybenzoesäure freizusetzen, die mit Enzymen oder Rezeptoren in biologischen Systemen interagieren kann. Die Methoxygruppen am Benzolring können auch die Reaktivität der Verbindung und die Interaktionen mit anderen Molekülen beeinflussen.

Wirkmechanismus

Target of Action

Ethyl 3,4,5-Trimethoxybenzoate is a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang The primary targets of this compound are not explicitly mentioned in the available literature

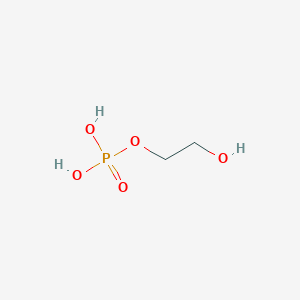

Mode of Action

It has been suggested that the compound interacts with anionic phospholipid membranes . The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action . The compound is believed to be embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .

Biochemical Pathways

The interaction of the compound with anionic phospholipid membranes suggests that it may influence membrane-associated biochemical pathways

Result of Action

It has been suggested that the compound can cause structural changes in phosphatidylserine bilayers, which could potentially affect the functioning of the membrane .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .

Biochemische Analyse

Biochemical Properties

Ethyl 3,4,5-Trimethoxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of melanogenesis. It interacts with enzymes such as tyrosinase, which is a key enzyme in the production of melanin. Studies have shown that Ethyl 3,4,5-Trimethoxybenzoate can inhibit the activity of tyrosinase, thereby reducing melanin production in cells . Additionally, this compound exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress in cells .

Cellular Effects

Ethyl 3,4,5-Trimethoxybenzoate has been observed to affect various types of cells and cellular processes. In melanoma cells, it has been shown to decrease melanin production by inhibiting the activity of tyrosinase . This compound also influences cell signaling pathways, particularly those involved in melanogenesis, by reducing the expression levels of tyrosinase protein in α-melanocyte-stimulating hormone (α-MSH)-stimulated cells . Furthermore, Ethyl 3,4,5-Trimethoxybenzoate exhibits antioxidant effects, protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3,4,5-Trimethoxybenzoate involves its interaction with tyrosinase and other biomolecules. By binding to the active site of tyrosinase, it inhibits the enzyme’s activity, leading to a reduction in melanin production . Additionally, this compound can scavenge free radicals, thereby reducing oxidative stress and protecting cellular components from damage . The inhibition of tyrosinase and the antioxidant properties of Ethyl 3,4,5-Trimethoxybenzoate contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3,4,5-Trimethoxybenzoate have been studied over time to understand its stability and long-term impact on cellular function. It has been observed that the compound remains stable under normal laboratory conditions, with no significant degradation over time . Long-term studies have shown that Ethyl 3,4,5-Trimethoxybenzoate continues to exhibit its inhibitory effects on tyrosinase activity and antioxidant properties, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of Ethyl 3,4,5-Trimethoxybenzoate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and reduces melanin production without causing any adverse effects . At higher doses, there may be potential toxic effects, including cellular damage and oxidative stress . It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing any potential toxicity.

Metabolic Pathways

Ethyl 3,4,5-Trimethoxybenzoate is involved in various metabolic pathways, particularly those related to the metabolism of benzoic acid derivatives. It interacts with enzymes and cofactors involved in the breakdown and utilization of these compounds . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism and its potential impact on overall metabolic processes .

Transport and Distribution

Within cells and tissues, Ethyl 3,4,5-Trimethoxybenzoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

Ethyl 3,4,5-Trimethoxybenzoate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ethyltrimethoxybenzoat kann durch Veresterung von Trimethoxybenzoesäure mit Ethanol in Gegenwart eines sauren Katalysators synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen des Gemisches unter Rückflussbedingungen, um den Veresterungsprozess zu erleichtern. Die allgemeine Reaktion lautet wie folgt:

Trimethoxybenzoesäure+EthanolSäurekatalysatorEthyltrimethoxybenzoat+Wasser

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Ethyltrimethoxybenzoat kontinuierliche Fließreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung von festen Säurekatalysatoren, wie z. B. modifizierter Tonerde, kann die Umwandlungsrate verbessern und die Umweltbelastung durch die Minimierung der Abfallproduktion reduzieren .

Chemische Reaktionsanalyse

Arten von Reaktionen: Ethyltrimethoxybenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart einer starken Säure oder Base kann Ethyltrimethoxybenzoat hydrolysiert werden, um Trimethoxybenzoesäure und Ethanol zu erzeugen.

Reduktion: Die Reduktion der Estergruppe kann den entsprechenden Alkohol ergeben.

Substitution: Die Methoxygruppen am Benzolring können nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen, typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Diisobutylaluminiumhydrid (DIBAH).

Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid.

Hauptprodukte:

Hydrolyse: Trimethoxybenzoesäure und Ethanol.

Reduktion: Trimethoxybenzylalkohol.

Substitution: Verschiedene substituierte Trimethoxybenzoate, abhängig vom verwendeten Nukleophil.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyltrimethoxy benzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, ethyltrimethoxy benzoate can be hydrolyzed to produce trimethoxybenzoic acid and ethanol.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH).

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Hydrolysis: Trimethoxybenzoic acid and ethanol.

Reduction: Trimethoxybenzyl alcohol.

Substitution: Various substituted trimethoxybenzoates depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Methyltrimethoxybenzoat

- Propyltrimethoxybenzoat

- Butyltrimethoxybenzoat

Vergleich: Ethyltrimethoxybenzoat ist aufgrund seiner spezifischen Estergruppe und des Vorhandenseins von drei Methoxygruppen am Benzolring einzigartig. Diese Struktur verleiht ihm besondere chemische und physikalische Eigenschaften, die ihn für bestimmte Anwendungen in der organischen Synthese und in industriellen Prozessen geeignet machen .

Eigenschaften

IUPAC Name |

ethyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOFNBCUGJADBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282612 | |

| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6178-44-5 | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6178-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 26825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006178445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6178-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 51 °C | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

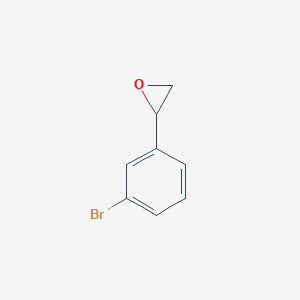

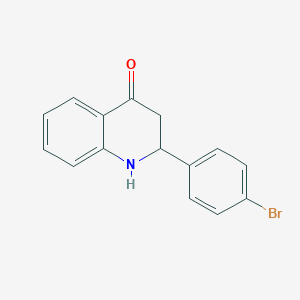

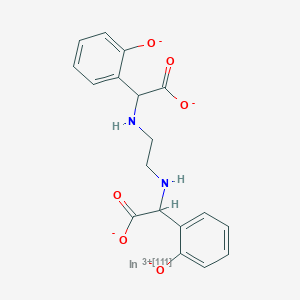

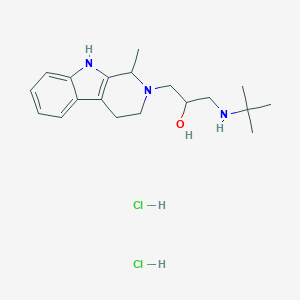

Feasible Synthetic Routes

Q1: What are the sources and potential biological activities of Ethyl 3,4,5-Trimethoxybenzoate?

A1: Ethyl 3,4,5-Trimethoxybenzoate has been isolated from various plant sources, including Anacardium othonianum (Anacardiaceae) leaves [] and Incarvillea delavayi []. Research suggests that Ethyl 3,4,5-Trimethoxybenzoate, along with other compounds like amentoflavone, gallic acid, and protocatechuic acid, may contribute to the antifungal activities of plant extracts against Candida albicans and Trichophyton rubrum []. Further research explores its potential antimelanogenic and antioxidant effects [].

Q2: What is the structural characterization of Ethyl 3,4,5-Trimethoxybenzoate?

A2: Ethyl 3,4,5-Trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid. While the provided abstracts do not detail specific spectroscopic data, its structure can be inferred:

Q3: Are there any insights into the crystal structure of Ethyl 3,4,5-Trimethoxybenzoate?

A3: While the provided research does not directly analyze the crystal structure of Ethyl 3,4,5-Trimethoxybenzoate, it does investigate its analog, methyl 2,6-trimethoxybenzoate []. This study employed X-ray diffraction (XRD) and revealed details about the molecule's conformation and intermolecular interactions within the crystal lattice, offering potential insights into the structural features of similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)

![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)